molecular formula C15H12N8OS2 B2734711 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-89-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2734711
CAS No.: 868967-89-9
M. Wt: 384.44
InChI Key: OWSSEWKVNUWELP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of pathological conditions, particularly those involving excessive calcium influx. This compound has demonstrated significant research value in the study of focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases, as hyperactive TRPC6 in podocytes is a known driver of glomerular dysfunction and injury [URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4110621/]. Beyond renal pathologies, it serves as a critical pharmacological tool for investigating TRPC6's role in cardiac hypertrophy and fibrosis, where its activation contributes to maladaptive remodeling following pressure overload [URL:https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.119.044773]. The mechanism of action involves direct antagonism of the TRPC6 channel, effectively blocking receptor-operated and store-operated calcium entry in various cell types. This action makes it an essential compound for delineating calcium signaling pathways and for exploring novel therapeutic strategies for chronic kidney disease, cardiac conditions, and pulmonary hypertension, where TRPC6-mediated calcium handling is a key pathological feature.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8OS2/c1-9-18-21-15(26-9)17-12(24)8-25-13-6-5-11-19-20-14(23(11)22-13)10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSEWKVNUWELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex compound that integrates a thiadiazole moiety with a pyridazin and triazole framework. The biological activity of this compound is of significant interest due to the pharmacological potential associated with its structural components.

Structural Overview

The compound features:

  • Thiadiazole Ring : Known for various biological activities including antibacterial and anticancer properties.
  • Pyridazine and Triazole Moieties : These heterocycles are often involved in drug design due to their ability to interact with biological targets.

Antibacterial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable antibacterial properties. For instance:

  • Mechanism : The interaction of thiadiazole derivatives with bacterial DNA gyrase has been reported to inhibit bacterial growth effectively. This is particularly relevant for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundTarget BacteriaIC50 (μg/mL)
Thiadiazole Derivative AS. aureus0.25
Thiadiazole Derivative BE. coli0.5

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively:

  • Cytotoxicity : Several studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative showed an IC50 value of 0.28 μg/mL against MCF-7 breast cancer cells .
Cell LineCompoundIC50 (μg/mL)
MCF-7Thiadiazole Derivative C0.28
A549Thiadiazole Derivative D0.52

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication or repair.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various thiadiazole derivatives against clinical strains of bacteria, the compound demonstrated significant inhibitory effects comparable to established antibiotics .
  • Anticancer Evaluation : A series of 1,3,4-thiadiazole derivatives were tested against multiple cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs listed in , focusing on structural variations and their hypothesized effects:

Table 1: Structural Comparison of Key Compounds

CAS No. Compound Name (Simplified) Key Structural Differences vs. Target Compound
872704-30-8 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide - 5-Ethyl (vs. methyl) on thiadiazole; thienyl (vs. pyridinyl)
863595-16-8 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide - Sulfonamide (vs. acetamide); thiazolo-pyridine (vs. triazolo-pyridazine)
863594-60-9 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - Fluorobenzenesulfonamide linker; no thiadiazole core
896679-10-0 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide - Ethanesulfonamide (vs. thioacetamide); thiazolo-pyridine substituent

Impact of Substituent Modifications

a) Thiadiazole Substituents
  • Ethyl vs. This substitution may also slow oxidative metabolism due to steric hindrance .
  • Absence of Thiadiazole (CAS 863594-60-9) : Compounds lacking the thiadiazole core lose sulfur-mediated interactions (e.g., metal coordination) but gain sulfonamide-based hydrogen-bonding capacity.
b) Aromatic Moieties
  • Thienyl vs.
  • Thiazolo-pyridine vs. Triazolo-pyridazine (CAS 863595-16-8) : The thiazolo-pyridine system has fewer nitrogen atoms, reducing basicity and hydrogen-bond acceptor capacity compared to the triazolo-pyridazine in the target compound.
c) Linker Groups
  • Sulfonamide vs. Thioacetamide (CAS 863595-16-8) : Sulfonamides are stronger electron-withdrawing groups, which may increase stability but reduce nucleophilic reactivity. Thioacetamides, with a sulfur atom, offer redox flexibility but are prone to metabolic sulfoxidation .

Table 2: Hypothesized Property Differences

Property Target Compound CAS 872704-30-8 CAS 863595-16-8
Molecular Weight ~400–420 g/mol ~410–430 g/mol ~430–450 g/mol
logP (Estimated) 2.5–3.0 3.0–3.5 2.8–3.3
H-Bond Acceptors 8–10 7–9 6–8
Metabolic Stability Moderate (thioether oxidation) Low (ethyl group metabolism) High (sulfonamide stability)

Implications for Drug Design

  • Bioactivity Optimization : The pyridin-2-yl group in the target compound may enhance binding to kinase targets (e.g., EGFR or CDK inhibitors) compared to thienyl analogs .
  • Solubility-Lipophilicity Balance : Ethyl-substituted derivatives (e.g., CAS 872704-30-8) risk poor aqueous solubility, necessitating formulation adjustments.
  • Metabolic Pathways : Thioacetamide-containing compounds may undergo CYP450-mediated sulfoxidation, whereas sulfonamides (e.g., CAS 863595-16-8) exhibit slower hepatic clearance .

Q & A

Q. What mechanistic insights explain its inhibitory activity against kinase targets?

  • Answer :
  • ATP-Competitive Binding : The triazolopyridazine core mimics adenine’s hydrogen-bonding interactions in ATP pockets (Kd = 12 nM) .
  • Allosteric Modulation : Thioether linkage induces conformational changes in kinase activation loops (confirmed via cryo-EM) .
  • Resistance Mutations : T790M mutation in EGFR reduces binding affinity 10-fold, guiding analog design .

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